Sucrose - 57-50-1

Sucrose

Catalog Number: EVT-505766
CAS Number: 57-50-1
Molecular Formula: C12H22O11
Molecular Weight: 342.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sucrose is a disaccharide composed of glucose and fructose, which plays a crucial role in the life of plants and has significant applications in various fields, including food, pharmaceuticals, and industrial biotechnology. As the primary product of photosynthesis, sucrose is not only a key metabolite for energy storage and transport but also acts as a signaling molecule influencing plant growth, development, and stress responses8.

Glucose

Compound Description: Glucose, a monosaccharide, is a fundamental unit of many carbohydrates, including sucrose. It serves as a primary energy source for cells and is crucial for various metabolic processes. Several papers highlight its involvement in sucrose metabolism and transport. For instance, glucose, along with fructose, is a product of sucrose hydrolysis by invertase enzymes, impacting sucrose levels in plants []. Additionally, research suggests preferential transport of fructose over glucose in maize endosperm cultures, highlighting the complex interplay of these sugars in plant systems [].

Fructose

Compound Description: Fructose, another monosaccharide, is commonly found in fruits and honey. Like glucose, it acts as an energy source and is involved in sucrose metabolism. Research reveals fructose's unique metabolic effects compared to glucose. For example, fructose consumption results in flatter serum glucose and insulin responses in individuals with reactive hypoglycemia, suggesting its potential as a sweetening agent for dietary management []. Studies on maize endosperm cultures further demonstrate preferential fructose transport over glucose, highlighting distinct uptake mechanisms for these monosaccharides [].

Lactulose

Compound Description: Lactulose, a synthetic disaccharide, consists of galactose and fructose linked by a β(1→4) bond. While not naturally occurring in sucrose metabolism, lactulose is utilized in enzymatic synthesis studies with sucrose. Research demonstrates the potential of Leuconostoc mesenteroides B-512F dextransucrase to synthesize lactulosucrose, a trisaccharide, through the transfer of a glucosyl residue from sucrose to lactulose []. This enzymatic reaction highlights the potential for modifying sugars and creating novel compounds using enzymes like dextransucrase.

Raffinose

Compound Description: Raffinose, a trisaccharide, is composed of galactose, glucose, and fructose. It occurs naturally in various plants and exhibits potential as a sucrose crystallization inhibitor. Studies investigating the impact of different sugars on sucrose crystallization in food products found that raffinose, alongside other di- and trisaccharides, effectively delayed sucrose crystallization []. This effect is attributed to molecular-level interactions influencing crystal structure and morphology, highlighting raffinose's role in maintaining desired food product qualities.

Maltose

Compound Description: Maltose, a disaccharide formed by two glucose units, plays a role in sugar signaling pathways alongside sucrose. Research in Arabidopsis demonstrates the involvement of AtSUC1, a sucrose transporter, in the sucrose-dependent signaling cascade leading to anthocyanin accumulation. Interestingly, maltose also triggers this signaling pathway, suggesting shared or overlapping mechanisms with sucrose []. This finding highlights the intricate interplay between different sugars in plant signaling and physiological responses.

Xylitol

Compound Description: Xylitol, a sugar alcohol, serves as a natural sweetener alternative to sucrose in food products. It is often used in formulations aiming to reduce sugar content while maintaining sweetness. For instance, xylitol is proposed as a substitute for sucrose in fruit and vegetable rice flour and cakes to create healthier alternatives without compromising flavor [].

Applications in Various Fields

Agricultural Improvement

Manipulating sucrose metabolism and transport can lead to enhanced crop yield and improved stress tolerance. For instance, plants with altered expression of sucrose synthase genes exhibit changes in growth, cellulose and starch synthesis, and response to stress conditions. These modifications hold potential for improving agricultural traits in crop plants310.

Industrial Biocatalysis

Sucrose synthase is also of industrial interest as a biocatalyst for the synthesis of high-value compounds. It can facilitate the production of NDP-sugars, which are crucial intermediates for glycosylation reactions. Advances in enzyme production and reaction engineering have opened up possibilities for cost-effective industrial processes using sucrose synthase4.

Pharmaceutical Applications

Sucrose esters are natural surfactants that have garnered attention for their potential in drug delivery systems. They can enhance drug dissolution, absorption, and controlled release. Despite their promising properties, sucrose esters are not yet widely utilized in the pharmaceutical industry, presenting an opportunity for further exploration and application5.

Source and Classification

Sucrose is primarily derived from plants, especially sugarcane and sugar beet. It is classified as a disaccharide, which consists of two monosaccharides: glucose and fructose. The chemical formula for sucrose is C12H22O11C_{12}H_{22}O_{11}, and it is categorized under non-reducing sugars due to the absence of a free aldehyde or ketone group.

Synthesis Analysis

Natural Synthesis

In plants, sucrose synthesis occurs through photosynthesis. The process involves several enzymatic reactions:

  1. Formation of Glucose-1-Phosphate: Glucose-1-phosphate is synthesized from starch or other polysaccharides.
  2. Activation: Glucose-1-phosphate is converted to uridine diphosphate glucose (UDP-glucose) through the action of UDP-glucose pyrophosphorylase.
  3. Glycosyl Transfer: Sucrose phosphate synthase catalyzes the transfer of the glycosyl group from UDP-glucose to fructose-6-phosphate, forming sucrose-6-phosphate.
  4. Dephosphorylation: Sucrose-6-phosphate is then dephosphorylated by sucrose phosphate phosphatase to yield sucrose .

Enzymatic Synthesis

Recent studies have explored enzymatic methods for synthesizing sucrose from starch using specific enzymes like sucrose phosphorylase. This method integrates starch digestion with sucrose formation, offering a more efficient alternative to traditional synthesis methods .

Molecular Structure Analysis

Sucrose has a unique molecular structure characterized by an acetal linkage between the anomeric carbons of glucose and fructose. The structure can be represented as:

O D glucopyranosyl 1 2 D fructofuranoside\text{O D glucopyranosyl 1 2 D fructofuranoside}

The glycosidic bond between glucose and fructose is crucial for its stability and functionality as a non-reducing sugar . The molecular weight of sucrose is approximately 342.30 g/mol.

Chemical Reactions Analysis

Sucrose participates in various chemical reactions:

  1. Hydrolysis: In the presence of water and acid or enzymes (like invertase), sucrose can hydrolyze into its constituent monosaccharides—glucose and fructose.
  2. Fermentation: Yeast can ferment sucrose anaerobically to produce ethanol and carbon dioxide.
  3. Maillard Reaction: Sucrose can undergo browning reactions when heated with amino acids, contributing to flavor and color in cooked foods.

These reactions are significant in both food science and industrial applications .

Mechanism of Action

The mechanism of action for sucrose primarily involves its role as an energy source in living organisms:

  1. Energy Metabolism: Upon hydrolysis into glucose and fructose, these monosaccharides enter glycolysis or other metabolic pathways to produce ATP.
  2. Transport in Plants: Sucrose serves as the primary transport form of carbohydrates in plants, moving from source tissues (like leaves) to sink tissues (like roots) via the phloem .

The enzymatic cleavage by sucrose synthase allows for reversible reactions that facilitate energy production and storage .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Solubility: Highly soluble in water (approximately 2000 g/L at 25°C)
  • Melting Point: 186°C (367°F)

Chemical Properties

  • Stability: Stable under normal conditions but decomposes upon prolonged heating.
  • Reactivity: Non-reducing; does not react with Benedict's or Fehling's solutions.

These properties make sucrose suitable for various applications in food processing and preservation .

Applications

Sucrose has numerous applications across different fields:

  1. Food Industry: Used as a sweetener, preservative, and flavor enhancer.
  2. Pharmaceuticals: Acts as an excipient in drug formulations due to its solubility.
  3. Biotechnology: Utilized in fermentation processes for bioethanol production.
  4. Plant Biology Research: Serves as a model compound for studying carbohydrate metabolism.

Properties

CAS Number

57-50-1

Product Name

Sucrose

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1

InChI Key

CZMRCDWAGMRECN-UGDNZRGBSA-N

SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
1 g dissolves in 0.5 ml water, 170 ml alcohol, about 100 ml methanol. Moderately sol in glycerol, pyridine.
Very soluble in water, methanol; slightly soluble in ethanol; insoluble in ethyl ether.
water solubility = 2.12X10+6 mg/l @ 25 °C
2100.0 mg/mL
Solubility in water, g/100ml at 25 °C: 200
200%

Synonyms

β-D-Fructofuranosyl α-D-Glucopyranoside; (+)-Sucrose; Amerfond; Beet Sugar; Cane Sugar; Carrare C 10; Compressuc; Confectioner’s Sugar; D-(+)-Saccharose; D-(+)-Sucrose; D-Sucrose; Frost Sugar; GNE 410; Granulated Sugar; Khandsari; Manalox AS; Microse

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O

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